3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is an organic compound with the molecular formula C13H10BrNO3 It is a derivative of pyran and contains both bromine and aniline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione typically involves the condensation reaction between 2-bromoaniline and 6-methyl-2H-pyran-2,4(3H)-dione. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and aniline functional groups play a crucial role in these interactions, potentially leading to the modulation of biological pathways. Detailed studies on the compound’s mechanism of action are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-bromoanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(2-methoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(3-hydroxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is unique due to its specific combination of bromine and aniline functional groups attached to a pyran ring. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Biological Activity
3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C13H10BrNO3 with a molecular weight of approximately 308.1274 g/mol. This compound has been studied for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyran-2,4-dione compounds exhibit notable anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231. The introduction of bromine and chlorine substituents in these compounds has been associated with enhanced cytotoxic effects, suggesting a structure-activity relationship (SAR) that could be exploited in drug design .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Studies indicate that certain pyran derivatives can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in vitro and in vivo. These findings suggest that this compound may be a candidate for developing new anti-inflammatory agents .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity. Tests against various bacterial strains indicate that it can inhibit growth effectively, making it a potential lead for developing new antibiotics. This is particularly relevant given the rising concern over antibiotic resistance .
Case Study: Synthesis and Evaluation
A recent study synthesized several derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range against MDA-MB-231 cells, highlighting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyran derivatives have revealed that modifications at specific positions on the aromatic ring significantly affect biological activity. For example, compounds with electron-withdrawing groups like bromine showed enhanced activity compared to their electron-donating counterparts. This insight is crucial for guiding future synthesis efforts aimed at optimizing therapeutic efficacy .
Table: Biological Activities of Selected Derivatives
Properties
IUPAC Name |
3-[(2-bromophenyl)iminomethyl]-4-hydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-8-6-12(16)9(13(17)18-8)7-15-11-5-3-2-4-10(11)14/h2-7,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVDXUZBMSDJPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=CC=C2Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.